Rufinamide-d2

Übersicht

Beschreibung

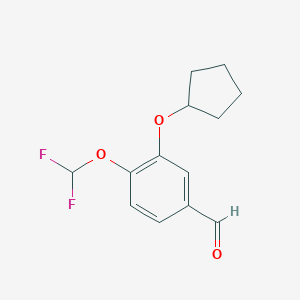

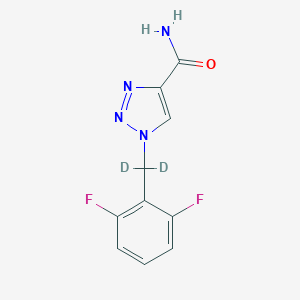

The compound "1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential as a building block in medicinal chemistry. Triazole derivatives have been extensively studied due to their antimicrobial properties and their role as inhibitors for various enzymes . The presence of the difluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atoms, which can affect the electronic distribution within the molecule.

Synthesis Analysis

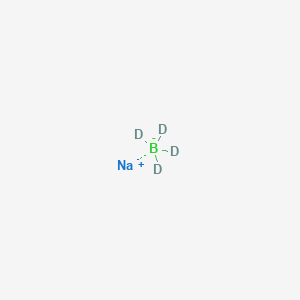

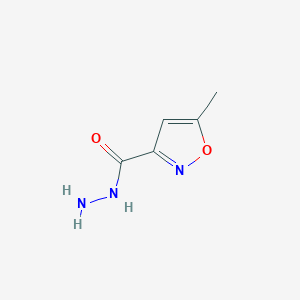

The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction, which is a cornerstone of click chemistry. This reaction is highly efficient and can be performed under mild conditions, making it suitable for constructing a wide array of triazole compounds . The synthesis of carbohydrazides, which are closely related to triazole carboxamides, has been reported using 4-trichloroacetyl-1H-1,2,3-triazoles as intermediates, followed by reaction with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate difluorophenylmethyl azide and deuterated building blocks.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, Raman, mass spectrometry, and NMR . Density functional theory (DFT) studies can provide insights into the stability of the molecule, electron charge density distribution, and hyper-conjugative interactions . These theoretical studies are crucial for understanding the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, including cyclocondensation to form heterocyclic compounds such as oxadiazoles, pyrroles, and pyrazolines . The reactivity of the triazole ring allows for the introduction of various substituents, which can be used to fine-tune the biological activity of the compound. The presence of the carboxamide group in the compound of interest suggests that it could participate in amide bond formation reactions, potentially leading to the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The difluorophenyl group in the compound of interest is likely to increase its lipophilicity, which can affect its pharmacokinetic properties . The deuterium atoms may also impact the compound's metabolic stability, as C-D bonds are known to have a kinetic isotope effect, making them less susceptible to enzymatic cleavage . The compound's dipole moment, polarizability, and hyperpolarizability can be calculated using computational methods, providing further insight into its potential as a drug candidate .

Wissenschaftliche Forschungsanwendungen

Antiepileptikum

Rufinamide (Rufi) ist ein Antiepileptikum, das zur Behandlung des Lennox-Gastaut-Syndroms und partieller Anfälle eingesetzt wird . Das Lennox-Gastaut-Syndrom ist eine Form der kindlichen Epilepsie, die bis ins Erwachsenenalter andauert und eine hohe Morbidität und Mortalität aufweist .

Verbesserung der Arzneimittelverteilung im Gehirn

Die orale Bioverfügbarkeit von Rufi ist aufgrund seiner schlechten Löslichkeit und niedrigen Auflösungsgeschwindigkeit in den gastrointestinalen Flüssigkeiten geringer . Dies führt dazu, dass nach oraler Verabreichung des Arzneimittels weniger Arzneimittel das Gehirn erreicht . Um dies zu überwinden, wurde ein Rufi-beladenes, thermoresponsives Nasen-in-situ-Gel entwickelt, das im Vergleich zur wässrigen Suspension von Rufi, die über die nasale Route verabreicht wurde, signifikant hohe Gehirnkonsentrationen zeigte .

Nanokristallformulierung

Nanokristalle von Rufi wurden formuliert und in einem Xyloglukan-basierten, thermoresponsiven Gel suspendiert, um die Verteilung von der Nase zum Gehirn zu verbessern . Die Partikelgröße, der Polydispersitätsindex und die Ausbeute (%) der optimierten Rufi-Nanokristalle betrugen 261,2 ± 2,1 nm, 0,28 ± 0,08 bzw. 89,6 ± 2,0 .

Pharmazeutische Darreichungsform

Rufinamide-d2 wird auch bei der Entwicklung und Validierung neuer analytischer Methoden zur Bestimmung von Rufinamide in der Bulk- und pharmazeutischen Darreichungsform eingesetzt .

Neuroprotektion

Rufinamide (RUF) ist ein strukturell einzigartiges Antiepileptikum, aber sein Schutzmechanismus gegen Hirnverletzungen ist unklar . In einer Studie wurde validiert, wie RUF Mäuse mit Kaininsäure (KA)-induzierten neuronalen Schäden schützte<a aria-label="3: Rufinamide (RUF) is a structurally unique anti-epileptic drug, but its protective mechanism against brain injury remains unclear3" data-citationid="31d756ec-5648-572c-0fee-60cb2b13f9be-31" h="ID=SERP,5015.1" href="https://www

Wirkmechanismus

Target of Action

Rufinamide-d2 primarily targets voltage-gated sodium channels . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) at high concentrations .

Mode of Action

This compound acts by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and blocking the spread of seizure activity . At high concentrations, it inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By prolonging their inactive state, this compound prevents the generation and propagation of electrical pulses in the brain, which can disrupt normal brain function and cause seizures .

Pharmacokinetics

This compound is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . After oral ingestion, this compound is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . This compound is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative CGP 47292 . Approximately 2% of an administered dose is excreted as unchanged this compound in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By prolonging the inactive state of voltage-gated sodium channels, this compound prevents the generation and propagation of electrical pulses in the brain, thereby blocking the spread of seizure activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of this compound, with its bioavailability being at least 85% under fed conditions . Additionally, the metabolism of this compound can be affected by the presence of other drugs, with certain drugs known to increase or decrease its clearance .

Biochemische Analyse

Biochemical Properties

Rufinamide-d2, like Rufinamide, is believed to modulate the activity of sodium channels, specifically prolonging their inactive state . This modulation helps stabilize neuronal membranes and block the spread of seizure activity . This compound interacts with voltage-gated sodium channels and metabotropic glutamate receptor 5 (mGluR5) .

Cellular Effects

This compound, similar to Rufinamide, has significant effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . By prolonging the inactive state of these channels, this compound can help stabilize neuronal membranes and reduce the frequency of seizures .

Molecular Mechanism

The molecular mechanism of this compound involves the modulation of the activity of sodium channels . This compound prolongs the inactive state of these channels, thus stabilizing neuronal membranes and ultimately blocking the spread of seizure activity . This mechanism of action is crucial for its antiepileptic effects.

Dosage Effects in Animal Models

Rufinamide, the parent compound, has been shown to have anticonvulsant properties at non-toxic doses in animal models

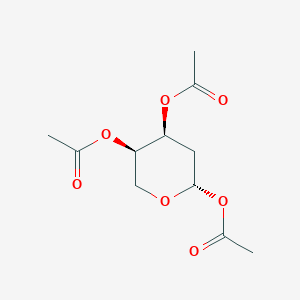

Metabolic Pathways

This compound is extensively metabolized, primarily by hydrolysis mediated by carboxylesterases into an inactive metabolite, a carboxylic acid derivative . A few minor additional metabolites were detected in urine, which appeared to be acyl-glucuronides .

Transport and Distribution

This compound, like Rufinamide, is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . Rufinamide is evenly distributed between erythrocytes and plasma . The apparent volume of distribution is dependent upon dose and varies with body surface area .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["Dideuterio-(2,6-difluorophenyl)methanol", "4-Amino-1H-1,2,4-triazole", "N,N'-carbonyldiimidazole", "Triethylamine", "DMF", "Acetonitrile", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Conversion of Dideuterio-(2,6-difluorophenyl)methanol to dideuterio-(2,6-difluorophenyl)methanesulfonyl chloride using TsCl and pyridine in DMF.", "Step 2: Reaction of dideuterio-(2,6-difluorophenyl)methanesulfonyl chloride with 4-Amino-1H-1,2,4-triazole in the presence of triethylamine and DMF to yield 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-methanesulfonate.", "Step 3: Conversion of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-methanesulfonate to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide through reaction with N,N'-carbonyldiimidazole and DMF.", "Step 4: Purification of the product by precipitation with water, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] } | |

CAS-Nummer |

170939-95-4 |

Molekularformel |

C23H24Cl2N2O |

Molekulargewicht |

415.4 g/mol |

IUPAC-Name |

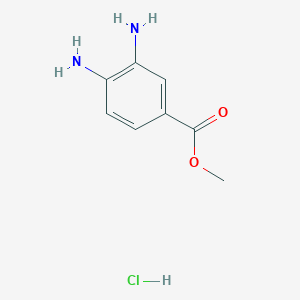

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |

InChI-Schlüssel |

JCFQMEPVIGHHNV-CDDIXHLPSA-N |

Isomerische SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |

Kanonische SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Synonyme |

(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)